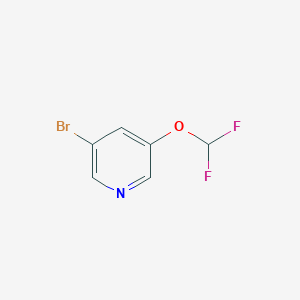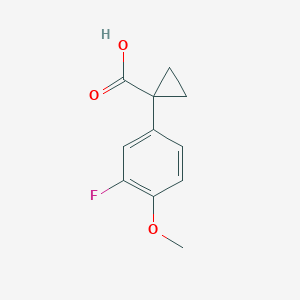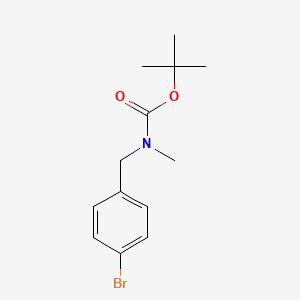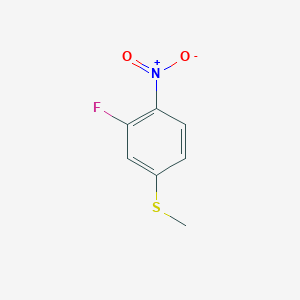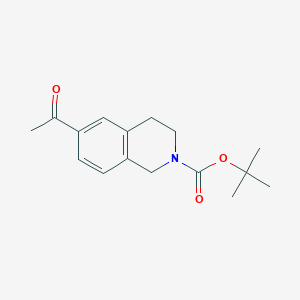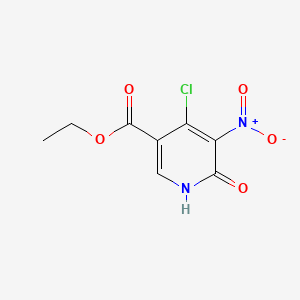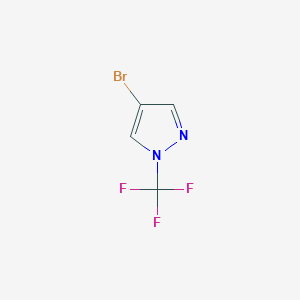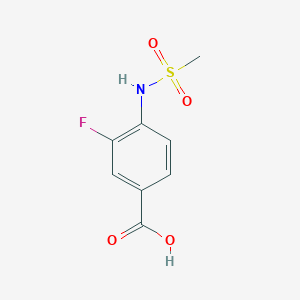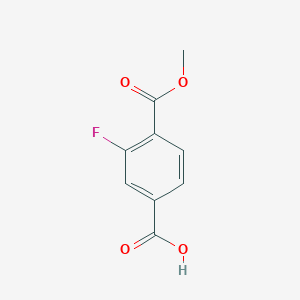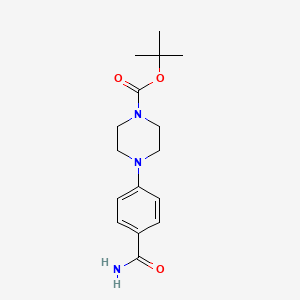
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is a chemical compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring substituted with a carbamoylphenyl group and a tert-butyl carboxylate group .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, but without specific information, it’s difficult to predict the reactivity of this compound .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a related compound using a condensation reaction and characterized it through various spectroscopic methods. This process also involved X-ray diffraction studies to confirm the compound's structure and evaluated its antibacterial and anthelmintic activities, although it showed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Similarly, research by Yang et al. (2021) involved the synthesis of a closely related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, using a nucleophilic substitution reaction. The study included detailed structural analysis through various spectroscopic techniques and X-ray diffraction. Furthermore, they conducted density functional theory (DFT) calculations to understand the stability and molecular conformations of the compound (Yang et al., 2021).
Biological Evaluation
Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their biological properties. The antibacterial and antifungal activities of these compounds were tested against several microorganisms, and they were found to be moderately active (Kulkarni et al., 2016).
Anticorrosive Properties
In a study by Praveen et al. (2021), the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its effectiveness in protecting carbon steel in corrosive environments. The study found that this compound demonstrated significant inhibition efficiency, highlighting its potential use in corrosion protection applications (Praveen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-6-4-12(5-7-13)14(17)20/h4-7H,8-11H2,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDUCDBYVUUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
